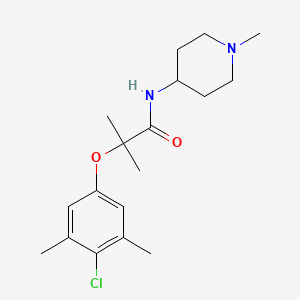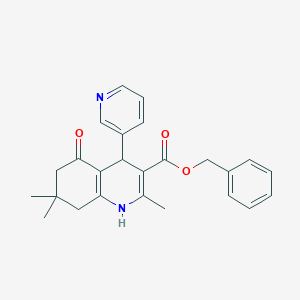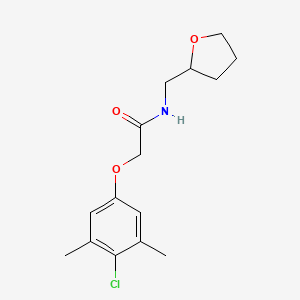![molecular formula C24H16N2 B4983499 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline, also known as PBDQ, is a chemical compound that has gained attention for its potential use in scientific research. PBDQ is a heterocyclic aromatic compound that contains a quinoline ring system with a phenyl and pyridinyl group attached. This compound has shown promising results in various areas of research, including cancer treatment and neurodegenerative diseases.
作用機序
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline binds to the colchicine site on the microtubules and prevents their polymerization, leading to the inhibition of cell division and the induction of apoptosis.
Biochemical and Physiological Effects:
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the growth of bacteria, including Mycobacterium tuberculosis. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has also been shown to have neuroprotective effects, as it can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a promising candidate for cancer treatment. However, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's cytotoxic effects can also be a limitation, as it may cause damage to healthy cells if not used properly. Additionally, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action may lead to the development of drug resistance in cancer cells over time.
将来の方向性
There are several future directions for research on 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline. One area of interest is the development of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action and its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline involves the reaction of 3-chloro-2-nitropyridine with 2-phenyl-1,2,3,4-tetrahydroquinoline in the presence of a palladium catalyst. This reaction results in the formation of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline, which can be purified and isolated through various methods such as column chromatography and recrystallization.
科学的研究の応用
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been studied for its potential use in cancer treatment. Research has shown that 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the growth of cancer cells by targeting the microtubule network, which is essential for cell division.
特性
IUPAC Name |
3-phenyl-1-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-18(9-3-1)23-15-21(19-10-6-14-25-16-19)24-20-11-5-4-7-17(20)12-13-22(24)26-23/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYAWUUFZJMDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)

![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)

![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)

![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)
![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)